molecular formula C12H15ClN2O3 B1518983 3-[(Tert-butylcarbamoyl)amino]-4-chlorobenzoic acid CAS No. 1042774-68-4

3-[(Tert-butylcarbamoyl)amino]-4-chlorobenzoic acid

Cat. No. B1518983
M. Wt: 270.71 g/mol
InChI Key: UYFBRYHMQGKOMC-UHFFFAOYSA-N
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Description

“3-[(Tert-butylcarbamoyl)amino]-4-chlorobenzoic acid” is a chemical compound with the CAS Number: 1042774-68-4 . It has a molecular weight of 270.72 . The IUPAC name for this compound is 3-{[(tert-butylamino)carbonyl]amino}-4-chlorobenzoic acid . It is a white crystalline powder .


Molecular Structure Analysis

The InChI code for “3-[(Tert-butylcarbamoyl)amino]-4-chlorobenzoic acid” is 1S/C12H15ClN2O3/c1-12(2,3)15-11(18)14-9-6-7(10(16)17)4-5-8(9)13/h4-6H,1-3H3,(H,16,17)(H2,14,15,18) . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“3-[(Tert-butylcarbamoyl)amino]-4-chlorobenzoic acid” is a white crystalline powder . It has a molecular weight of 270.72 . The storage temperature is room temperature . It is shipped at normal temperature .

Scientific Research Applications

Enantioselective Sensing

The synthesis of compounds like 1,8-Bis(3-tert-butyl-9-acridyl)naphthalene N, N'-dioxide from 3-tert-butylaniline and 2-chlorobenzoic acid has been reported for enantioselective fluorescence sensing of chiral amino alcohols. This C2-symmetric ligand forms a highly fluorescent scandium complex useful for enantioselective sensing, allowing accurate measurements of amino alcohols at micromolar concentrations (Liu, Pestano, & Wolf, 2008).

Postsynthetic Modification of Metal-Organic Frameworks

Research has demonstrated the postsynthetic modification of an isoreticular metal-organic framework (IRMOF-3) using a series of anhydrides and isocyanates, including tert-butyl-based asymmetric anhydrides. This process introduces a variety of functional groups into the MOF structure, demonstrating the versatility of postsynthetic modification for creating multifunctional materials (Garibay, Wang, Tanabe, & Cohen, 2009).

Asymmetric Synthesis

The use of N-tert-butanesulfinyl imines as intermediates for the asymmetric synthesis of amines showcases another application. These imines, activated by the tert-butyl group, allow for the addition of various nucleophiles and serve as a chiral directing group, facilitating the synthesis of a wide range of enantioenriched amines (Ellman, Owens, & Tang, 2002).

Luminescent Material Development

The development of luminescent materials through the modification of functional bridge ligands, like 4-tert-butylbenzoic acid, to coordinate with terbium ions illustrates the application in creating novel molecular hybrid materials. These materials, showing strong luminescence, highlight the potential for energy-efficient lighting and display technologies (Yan & Zhao, 2005).

Safety And Hazards

The safety information for “3-[(Tert-butylcarbamoyl)amino]-4-chlorobenzoic acid” includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

3-(tert-butylcarbamoylamino)-4-chlorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O3/c1-12(2,3)15-11(18)14-9-6-7(10(16)17)4-5-8(9)13/h4-6H,1-3H3,(H,16,17)(H2,14,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYFBRYHMQGKOMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)NC1=C(C=CC(=C1)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(Tert-butylcarbamoyl)amino]-4-chlorobenzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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